2-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
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Overview
Description
2-{[2,5-DIMETHYL-1-(5-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining a pyrrole ring, a pyridine ring, and an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,5-DIMETHYL-1-(5-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole and pyridine intermediates, followed by their condensation with indene-1,3-dione under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[2,5-DIMETHYL-1-(5-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyrrole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-{[2,5-DIMETHYL-1-(5-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-{[2,5-DIMETHYL-1-(5-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Indanone: Another related compound used in medicinal chemistry and organic electronics.
Uniqueness
2-{[2,5-DIMETHYL-1-(5-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of pyrrole, pyridine, and indene-1,3-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C22H18N2O2/c1-13-8-9-20(23-12-13)24-14(2)10-16(15(24)3)11-19-21(25)17-6-4-5-7-18(17)22(19)26/h4-12H,1-3H3 |
InChI Key |
NZRJKEYHIWKLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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